molecular formula C18H14N2O2 B11713131 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one

Cat. No.: B11713131
M. Wt: 290.3 g/mol
InChI Key: VJYWIACFITXVQW-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of its molecular structure imparts specific chemical properties that make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves the condensation of 2,3-dimethylphenylhydrazine with chromone derivatives under controlled conditions. One common method includes the reaction of 2,3-dimethylphenylhydrazine with 3-formylchromone in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of chromeno-pyrazole oxides.

    Reduction: Formation of chromeno-pyrazole alcohols.

    Substitution: Formation of halogenated or alkylated chromeno-pyrazole derivatives.

Scientific Research Applications

2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-
  • 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one stands out due to its unique chromeno-pyrazole core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)chromeno[2,3-c]pyrazol-3-one

InChI

InChI=1S/C18H14N2O2/c1-11-6-5-8-15(12(11)2)20-18(21)14-10-13-7-3-4-9-16(13)22-17(14)19-20/h3-10H,1-2H3

InChI Key

VJYWIACFITXVQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=CC4=CC=CC=C4OC3=N2)C

Origin of Product

United States

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